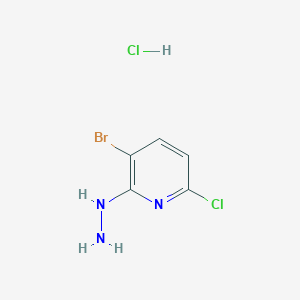

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride

Description

Historical Development and Emergence in Scientific Literature

Significance in Halogenated Heterocyclic Chemistry

The compound’s dual halogen substituents position it as a case study in electronic and steric effects within aromatic systems. Bromine, as a heavy halogen, exerts strong electron-withdrawing effects, polarizing the pyridine ring and directing electrophilic attacks to specific positions. Chlorine, while less electronegative, enhances solubility in polar solvents and participates in halogen-bonding interactions, which are critical in crystal engineering.

Table 1: Comparative Electronic Effects of Halogens in Pyridine Derivatives

| Position | Halogen | σₚ (Hammett Constant) | Impact on Reactivity |

|---|---|---|---|

| 3 | Br | +0.26 | Enhances electrophilic substitution at C-4 |

| 6 | Cl | +0.23 | Stabilizes adjacent hydrazinyl group |

The hydrazinyl group introduces nucleophilic character, enabling condensation reactions with carbonyl compounds to form hydrazones—a feature exploited in coordination chemistry and catalyst design. This triad of functionalities (Br, Cl, NHNH₂) creates a versatile platform for constructing ligands, pharmaceuticals, and photoactive materials.

Position within Substituted Pyridine Derivative Research

Within the pyridine derivative family, this compound occupies a niche among multisubstituted analogs designed for directed metalation and cross-coupling reactions. Its structure contrasts with simpler derivatives like 3-bromo-6-chloropyridin-2(1H)-one, which lacks the hydrazinyl moiety but shares halogen substitution patterns. The addition of the hydrazine group expands its utility in:

- Metal-organic frameworks (MOFs): As a linker for coordinating transition metals.

- Pharmaceutical intermediates: For constructing fused heterocycles via cyclocondensation.

- Agrochemicals: As a precursor to herbicides and insecticides requiring halogenated motifs.

Recent studies highlight its role in Suzuki-Miyaura couplings, where the bromine atom serves as a leaving group, while the hydrazinyl group stabilizes transient palladium complexes. This dual reactivity is absent in monofunctional pyridines, underscoring its unique value.

Current Research Landscape and Knowledge Gaps

Current investigations focus on optimizing synthetic yields and exploring catalytic applications. For example, replacing traditional bromination agents like molecular bromine with safer alternatives (e.g., N-bromosuccinimide) could address scalability challenges. However, critical gaps persist:

- Mechanistic Insights: Detailed kinetic studies of its reactions with electrophiles are lacking.

- Environmental Stability: Degradation pathways under UV exposure or aqueous conditions remain uncharacterized.

- Computational Modeling: Predictive models for its behavior in supramolecular assemblies are underdeveloped.

Emerging applications in photo-redox catalysis and asymmetric synthesis highlight unmet needs for enantioselective derivatization methods. Addressing these gaps will require interdisciplinary collaboration, leveraging advances in spectroscopy, computational chemistry, and flow reactor technology.

Properties

IUPAC Name |

(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWWYKXLQJKLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)NN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination and chlorination of 2-hydrazinylpyridine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by purification steps such as recrystallization or chromatography to obtain high-purity 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

One of the primary applications of 3-bromo-6-chloro-2-hydrazinylpyridine hydrochloride is in the development of anticancer agents. Compounds containing hydrazine derivatives have been studied for their biological activities, including their potential to inhibit cancer cell proliferation. Research indicates that this compound can interact with enzymes involved in metabolic pathways, affecting processes such as cell division and apoptosis, which are critical in cancer therapy.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes that are crucial in metabolic processes. For instance, its interactions with DNA and proteins are being explored to assess its potential as a therapeutic agent targeting cancer cells. The unique structure of 3-bromo-6-chloro-2-hydrazinylpyridine allows it to engage in various chemical transformations, enhancing its utility in drug design .

Agricultural Chemistry Applications

Pesticide Development

In agricultural chemistry, this compound serves as a precursor for synthesizing biologically active compounds that can be used as pesticides. Its derivatives may be developed to target specific pests while minimizing environmental impact. The compound's reactivity due to the hydrazine moiety makes it suitable for creating novel agrochemicals with enhanced efficacy.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Study on Anticancer Properties : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further development .

- Agricultural Efficacy Trials : Field trials have shown that formulations based on this compound can effectively reduce pest populations while maintaining crop health, indicating its viability as an eco-friendly pesticide alternative.

Comparative Analysis Table

The following table summarizes key features and comparative aspects of this compound with similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-Chloro-2-hydrazinylpyridine | 0.87 | Lacks bromine; retains chlorination |

| 5-Fluoro-2-hydrazinylpyridine | 0.62 | Fluorine substituent instead of bromine |

| 4-Bromo-2-hydrazinylpyridine | 0.76 | Different halogen positioning |

| 2-Hydrazinylpyridine Hydrochloride | 0.75 | Basic structure with additional chloride |

| 5-Bromo-2-chloro-pyridinylhydrazine | 0.78 | Contains both bromine and chlorine but differs in positioning |

The uniqueness of 3-bromo-6-chloro-2-hydrazinylpyridine lies in its specific combination of halogens and the hydrazine functional group, which provides distinct reactivity patterns not found in other similar compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- The hydrazinyl group in the target compound enables unique reactivity (e.g., condensation with carbonyl groups), whereas methoxy or carboxylic acid derivatives are more suited for electrophilic substitutions or metal coordination .

- Synthesis of the hydrochloride salt involves simpler conditions (room temperature) compared to the crystalline 2-bromo-6-hydrazinylpyridine, which requires heating and precise crystallization .

Physical and Chemical Properties

Key Insights :

Comparison :

- The hydrazinyl group’s nucleophilicity makes the target compound valuable for constructing nitrogen-rich heterocycles (e.g., pyrazoles, triazoles), whereas carboxylic acid derivatives are utilized in ligand design .

- Methoxy substituents enhance electron density on the pyridine ring, favoring electrophilic substitutions .

Commercial Availability and Pricing

Market Insights :

- The hydrochloride salt is more widely available due to demand in drug discovery, whereas carboxylic acid derivatives are niche products .

Biological Activity

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a halogenated heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and chlorine substituents on a pyridine ring, along with a hydrazine functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅BrClN₃·HCl, with a molecular weight of approximately 234.5 g/mol. The presence of halogens and the hydrazine moiety contribute to its unique chemical reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds containing hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µM |

| Compound B | Mycobacterium tuberculosis | 1.0 µM |

| 3-Bromo-6-chloro-2-hydrazinylpyridine | E. coli | 28 µM |

Anticancer Activity

Several studies have explored the anticancer potential of hydrazine-containing compounds. The mechanism involves the interaction of these compounds with DNA and proteins, potentially leading to apoptosis in cancer cells . Preliminary findings suggest that this compound may inhibit cancer cell proliferation through these mechanisms.

Case Study: Anticancer Effects

In vitro studies demonstrated that derivatives of hydrazinylpyridine exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme inhibition , affecting metabolic pathways.

- DNA intercalation , disrupting replication and transcription processes.

- Reactive oxygen species (ROS) generation , leading to oxidative stress in cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, often involving nucleophilic aromatic substitution reactions. The hydrazine group enhances its reactivity, allowing for further modifications that can enhance biological activity.

Table 2: Synthetic Routes for Hydrazine Derivatives

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Nucleophilic substitution | 80–99% | High yields reported in mechanochemical synthesis |

| Coupling with aldehydes | 63–98% | Effective for generating new derivatives |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Bromination of a pyridine precursor (e.g., 2,6-dichloropyridine) using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C for 6–8 hours .

- Step 2 : Hydrazine introduction via nucleophilic substitution. React the brominated intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (70–80°C) for 12–24 hours. Maintain pH > 9 to avoid protonation of hydrazine .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous diethyl ether.

- Critical Conditions :

- Temperature control during bromination to minimize side products.

- Excess hydrazine (2–3 eq.) to drive substitution to completion.

Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?

- Key Methods :

- NMR :

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and hydrazine NH₂ signals (δ 4.0–5.0 ppm, broad).

- ¹³C NMR : Confirms pyridine ring carbons (δ 120–150 ppm) and substituent effects .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺ for C₅H₆BrClN₃, expected m/z ~255.9) .

- IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Intermediate in Drug Synthesis : Used to prepare hydrazone derivatives for kinase inhibitors or antimicrobial agents .

- Metal Chelation : The hydrazine group binds transition metals (e.g., Cu²⁺), enabling catalysis in asymmetric synthesis .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain intensity data.

- Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson map interpretation .

- Refinement : SHELXL refines positional parameters, anisotropic displacement, and hydrogen bonding. Challenges include handling disordered Br/Cl atoms and hydrazine torsional flexibility .

- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual peaks < 0.3 eÅ⁻³) .

Q. What strategies address contradictions in spectroscopic and computational data during structural analysis?

- Approach :

- Multi-Technique Cross-Validation : Compare DFT-calculated NMR shifts (e.g., Gaussian09) with experimental data to resolve discrepancies in hydrazine conformation .

- Dynamic NMR : Use variable-temperature ¹H NMR to study hindered rotation of the hydrazine group (ΔG‡ ~12–15 kcal/mol) .

- X-ray vs. DFT Geometry : Overlay crystallographic coordinates with optimized DFT structures (B3LYP/6-311+G(d,p)) to validate bond angles/planarity .

Q. How can this compound be optimized for palladium-catalyzed cross-coupling reactions?

- Experimental Design :

- Ligand Screening : Test Pd(PPh₃)₄, XPhos, or SPhos ligands in Suzuki-Miyaura couplings (e.g., with aryl boronic acids).

- Solvent Effects : Use DMF/H₂O (4:1) for solubility or toluene/EtOH for sterically hindered substrates .

- Reactivity Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridine ring to enhance oxidative addition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.